Cas no 898788-90-4 (1-(3,4-difluorophenyl)-3-phenylpropan-1-one)

1-(3,4-ジフルオロフェニル)-3-フェニルプロパン-1-オンは、有機合成において有用な中間体として知られる芳香族ケトン化合物です。3,4-ジフルオロフェニル基とフェニル基を有する構造的特徴から、高い電子求引性とπ共役系を併せ持ち、医薬品や機能性材料の合成原料としての応用が期待されます。特にフッ素原子の導入により、代謝安定性の向上や脂溶性の調節が可能となる点が特長です。本化合物は結晶性が良好で取り扱いやすく、求核付加反応や還元反応など多様な変換が可能なため、創薬化学や材料化学分野での利用価値が高いです。

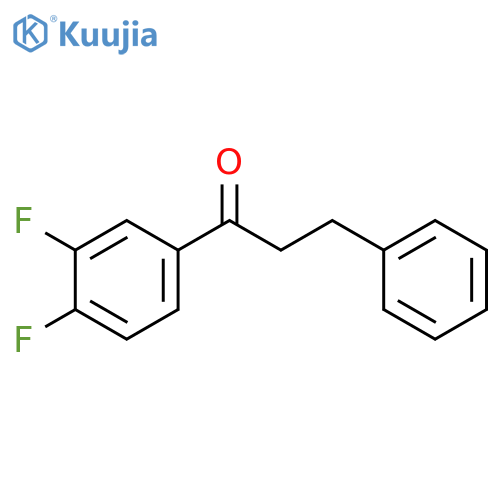

898788-90-4 structure

商品名:1-(3,4-difluorophenyl)-3-phenylpropan-1-one

1-(3,4-difluorophenyl)-3-phenylpropan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-difluorophenyl)-3-phenylpropan-1-one

- 3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE

- DTXSID60643997

- MFCD03842955

- 898788-90-4

- AKOS009337832

- 1-(3,4-Difluorophenyl)-3-phenyl-1-propanone

-

- MDL: MFCD03842955

- インチ: InChI=1S/C15H12F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2

- InChIKey: ZZLRWGBCQIUDBR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F

計算された属性

- せいみつぶんしりょう: 246.08600

- どういたいしつりょう: 246.08562133g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07000

- LogP: 3.78030

1-(3,4-difluorophenyl)-3-phenylpropan-1-one セキュリティ情報

1-(3,4-difluorophenyl)-3-phenylpropan-1-one 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-(3,4-difluorophenyl)-3-phenylpropan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 205610-5g |

3',4'-difluoro-3-phenylpropiophenone |

898788-90-4 | 97% | 5g |

£2025.00 | 2022-03-01 | |

| A2B Chem LLC | AH90208-2g |

3',4'-Difluoro-3-phenylpropiophenone |

898788-90-4 | 97% | 2g |

$1169.00 | 2024-04-19 | |

| Fluorochem | 205610-2g |

3',4'-difluoro-3-phenylpropiophenone |

898788-90-4 | 97% | 2g |

£1013.00 | 2022-03-01 | |

| Fluorochem | 205610-1g |

3',4'-difluoro-3-phenylpropiophenone |

898788-90-4 | 97% | 1g |

£540.00 | 2022-03-01 | |

| A2B Chem LLC | AH90208-1g |

3',4'-Difluoro-3-phenylpropiophenone |

898788-90-4 | 97% | 1g |

$644.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782541-1g |

3',4'-Difluoro-3-phenylpropiophenone |

898788-90-4 | 98% | 1g |

¥20196.00 | 2024-04-26 | |

| A2B Chem LLC | AH90208-5g |

3',4'-Difluoro-3-phenylpropiophenone |

898788-90-4 | 97% | 5g |

$2291.00 | 2024-04-19 |

1-(3,4-difluorophenyl)-3-phenylpropan-1-one 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

898788-90-4 (1-(3,4-difluorophenyl)-3-phenylpropan-1-one) 関連製品

- 709-24-0(4'-Fluorovalerophenone)

- 582-83-2(1-(4-Fluorophenyl)butan-1-one)

- 23384-72-7(1-(3,4-difluorophenyl)propan-1-one)

- 29114-66-7(4'-Fluorovalerophenone)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量